5-Phenoxynicotinic acid methyl ester chemical structure and properties
5-Phenoxynicotinic acid methyl ester chemical structure and properties
An In-Depth Technical Guide to 5-Phenoxynicotinic Acid Methyl Ester
This guide provides a comprehensive technical overview of 5-Phenoxynicotinic acid methyl ester, a heterocyclic compound of interest to researchers in medicinal chemistry, organic synthesis, and drug development. We will delve into its chemical structure, physicochemical properties, synthesis protocols, and potential applications, offering field-proven insights and robust scientific grounding.
Introduction and Significance
5-Phenoxynicotinic acid methyl ester belongs to the family of pyridinecarboxylic acid derivatives, a class of compounds recognized for its diverse biological activities. The core structure, featuring a pyridine ring substituted with a phenoxy group and a methyl ester, presents a versatile scaffold for chemical modification. This versatility makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the exploration of novel therapeutic agents. Derivatives of nicotinic acid are known to possess a wide range of biological functions, including anti-inflammatory and antimicrobial properties.[1][2] The introduction of a phenoxy moiety can significantly modulate the molecule's lipophilicity, metabolic stability, and interaction with biological targets, making this compound a subject of interest for structure-activity relationship (SAR) studies.
Chemical Structure and Properties
The fundamental architecture of 5-Phenoxynicotinic acid methyl ester combines an aromatic pyridine core with an ether linkage to a phenyl group and a methyl ester functional group.
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IUPAC Name: Methyl 5-phenoxypyridine-3-carboxylate
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Molecular Formula: C₁₃H₁₁NO₃
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Molecular Weight: 229.23 g/mol
dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Structure of 5-Phenoxynicotinic acid methyl ester.
Physicochemical Properties
While specific experimental data for 5-Phenoxynicotinic acid methyl ester is not widely published, properties can be estimated based on analogous compounds like methyl nicotinate and methyl 5-methylnicotinate.[3][4]
| Property | Estimated Value / Observation | Source / Rationale |
| Appearance | White to off-white or pale yellow solid. | Based on analogs like Methyl 5-Methylnicotinate. |
| Melting Point (°C) | Expected to be a solid at room temperature. | Methyl nicotinate has a melting point of 38-43°C.[4] The larger phenoxy group would likely increase this. |
| Boiling Point (°C) | > 200 °C at 760 mmHg. | Methyl nicotinate boils at 209°C.[4] The addition of the phenoxy group will increase the boiling point. |
| Solubility | Soluble in chloroform, methanol, and other common organic solvents. Sparingly soluble in water. | Based on typical solubility of similar organic esters.[3] |
Spectroscopic Profile
The structural features of 5-Phenoxynicotinic acid methyl ester give rise to a predictable spectroscopic signature.
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¹H NMR: The spectrum would show characteristic signals for the pyridine and phenyl protons in the aromatic region (typically δ 7.0-9.0 ppm). A singlet corresponding to the methyl ester protons (-OCH₃) would be expected around δ 3.9-4.0 ppm.
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¹³C NMR: Carbon signals for the two aromatic rings would appear in the δ 110-160 ppm range. The carbonyl carbon of the ester group would be significantly downfield, typically around δ 165-170 ppm, and the methyl carbon of the ester would be around δ 52-55 ppm.
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Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the ester at approximately 1720-1740 cm⁻¹, C-O stretches for the ester and ether linkages around 1100-1300 cm⁻¹, and C=C/C=N stretches for the aromatic rings in the 1400-1600 cm⁻¹ region.
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Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 229, corresponding to the molecular weight of the compound.
Synthesis and Purification
The synthesis of 5-Phenoxynicotinic acid methyl ester can be approached through several well-established organic chemistry transformations. A logical and efficient pathway involves two primary stages: the formation of the diaryl ether via an Ullmann condensation, followed by esterification of the carboxylic acid. Alternatively, the ester can be formed first, followed by the ether synthesis.
Proposed Synthetic Pathway
A robust method involves starting with a halogenated nicotinic acid derivative, such as methyl 5-bromonicotinate, and coupling it with phenol.
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} enddot Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: Ullmann Condensation
This protocol is a self-validating system grounded in the principles of the Ullmann condensation, a classic copper-catalyzed reaction for forming C-O bonds.[5][6] The choice of a copper catalyst, a suitable base, and a high-boiling polar solvent is critical for driving the reaction to completion.
Materials:
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Methyl 5-bromonicotinate (1.0 eq)
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Phenol (1.2 eq)
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Copper(I) Iodide (CuI) (0.1 eq)
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Potassium Carbonate (K₂CO₃) (2.0 eq), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 5-bromonicotinate, phenol, potassium carbonate, and copper(I) iodide.
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Causality: Anhydrous K₂CO₃ acts as the base to deprotonate phenol, forming the more nucleophilic phenoxide. CuI is the catalyst essential for the coupling reaction.[5]
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-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., Nitrogen or Argon).
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Causality: DMF is a high-boiling polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.[5] An inert atmosphere prevents oxidation of the copper catalyst.
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Heating: Heat the reaction mixture to 120-140 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Causality: High temperatures are typically required to overcome the activation energy of the Ullmann condensation.[5]
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Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
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Causality: This step separates the organic product from the inorganic salts (like KBr and excess K₂CO₃) and the DMF solvent.
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Washing: Combine the organic layers and wash with brine (saturated NaCl solution), then dry over anhydrous sodium sulfate.
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Causality: Washing with brine helps to remove residual water from the organic phase. Anhydrous sodium sulfate is a drying agent.
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-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 5-Phenoxynicotinic acid methyl ester.
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Causality: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and any side products.
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Potential Applications and Biological Activity
While specific biological studies on 5-Phenoxynicotinic acid methyl ester are limited in publicly available literature, the structural motifs suggest several areas of potential interest for drug discovery professionals.
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Anti-inflammatory Activity: Nicotinic acid and its derivatives have been investigated for their anti-inflammatory properties.[1] The phenoxy group could enhance these effects or introduce new interactions with inflammatory targets like cyclooxygenase (COX) enzymes.
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Antimicrobial Agents: The pyridine nucleus is a common feature in many antimicrobial drugs. Research into novel nicotinic acid derivatives has shown promising activity against various bacterial strains, including resistant ones like MRSA.[2][7]
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FFA1 Agonism for Diabetes: Phenoxyacetic acid derivatives have been identified as agonists for the free fatty acid receptor 1 (FFA1), a target for treating type 2 diabetes.[8] The phenoxynicotinic scaffold shares structural similarities and could be explored for similar activity.
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CNS Applications: As an analog of nicotinic acid, this compound could serve as a starting point for developing ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders.[9]
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} enddot Caption: Logical flow from compound interaction to therapeutic effect.
Safety and Handling
Based on safety data for analogous compounds like methyl nicotinate, 5-Phenoxynicotinic acid methyl ester should be handled with care in a laboratory setting.[10][11]
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Hazard Identification: Expected to be an irritant. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10]
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Personal Protective Equipment (PPE):
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).
-
Eye Protection: Use chemical safety goggles or a face shield.[11]
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Skin and Body Protection: Wear a laboratory coat.
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-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust/fumes. Wash hands thoroughly after handling.[10]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]
Conclusion
5-Phenoxynicotinic acid methyl ester is a structurally interesting compound with significant potential as a building block in medicinal chemistry and organic synthesis. Its synthesis is achievable through established methods like the Ullmann condensation. While direct biological data is sparse, its structural relationship to known bioactive molecules suggests promising avenues for research in anti-inflammatory, antimicrobial, and metabolic disease applications. This guide provides the foundational knowledge for researchers to safely synthesize, handle, and explore the potential of this versatile chemical entity.
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